BIT-225

HIV-1 Vpu inhibitor selectivity index

Target the HIV-1 macrophage reservoir with the only clinically validated Vpu inhibitor displaying preferential MDM activity (EC50 2.25 μM) and dual HCV p7 activity. Supported by Phase 2 immunomodulatory data (sCD163 reduction), BIT-225 is essential for viral persistence and co-infection models. Secure ≥98% pure research material today.

Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
CAS No. 917909-71-8
Cat. No. B1667529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIT-225
CAS917909-71-8
SynonymsBIT225
N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine
Molecular FormulaC16H15N5O
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N
InChIInChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22)
InChIKeyWVROWPPEIMRGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIT-225 (CAS 917909-71-8): Baseline Profile for Antiviral Research and Procurement Decision-Making


BIT-225 (N-[5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl]-guanidine) is an acylguanidine-based small molecule that functions as a first-in-class inhibitor of HIV-1 Vpu viroporin function [1]. It was derived from a library of over 300 compounds designed to improve upon the anti-HIV-1 activity of amiloride analogues [2]. In addition to its activity against HIV-1 Vpu, BIT-225 also inhibits the p7 viroporin of hepatitis C virus (HCV), establishing a dual-target antiviral profile [3].

Why In-Class Substitution of BIT-225 with Other Vpu or Viroporin Inhibitors Is Scientifically Unjustified


Vpu inhibitors constitute a heterogeneous class with distinct chemical scaffolds, divergent selectivity profiles, and cell-type-specific antiviral activities that preclude generic interchange. BIT-225 exhibits a marked cell-type preference for monocyte-derived macrophages (MDM) over CD4+ T-cells [1], a property not shared by all Vpu-targeting compounds. Furthermore, other Vpu inhibitors such as SRI-41897 and SRI-42371 demonstrate strain-specific activity limited to the N-terminal region of NL4-3 Vpu and lack efficacy against clinically relevant Vpu strains [2], whereas BIT-225 has been evaluated in clinical settings with diverse viral populations. Natural product-derived Vpu inhibitors like ixoratannin A-2 and boldine exhibit cytotoxicity in HIV-1 replication assays where BIT-225 demonstrates a favorable selectivity index of 126 [3]. The acylguanidine analog SM111, while non-toxic, lacks the extensive clinical validation that BIT-225 has accrued through multiple Phase 2 trials in HIV-1 and HCV [4].

BIT-225 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Selectivity Index Comparison: BIT-225 vs. Natural Product Vpu Inhibitors in HIV-1 Replication Assays

In comparative HIV-1 replication assays, BIT-225 demonstrates a superior therapeutic window compared to natural product Vpu inhibitors. BIT-225 exhibited antiviral activity with an EC50 of 2.25 μM in MDM and a TC50 of 284 μM, yielding a selectivity index (SI) of 126 [1]. In contrast, the natural product Vpu inhibitors ixoratannin A-2 and boldine were identified as active in the same screening study but were noted to exhibit cytotoxicity in HIV-1 replication assays [2].

HIV-1 Vpu inhibitor selectivity index cytotoxicity natural product

Cell-Type Specific Antiviral Potency: BIT-225 in Macrophages vs. Other Vpu Inhibitors

BIT-225 demonstrates a pronounced cell-type specific antiviral activity that distinguishes it from other Vpu inhibitors. In monocyte-derived macrophages (MDM), BIT-225 inhibits HIV-1 release with an EC50 of 2.25 ± 0.23 μM [1]. Importantly, BIT-225 exerts higher antiviral efficacy in MDM than in CD4+ T-cells [2]. In a separate assay measuring reduction of particle release from monocytes, BIT-225 exhibited an EC50 of 1.1 ± 0.4 μM [3]. By comparison, the Vpu inhibitors SRI-41897 and SRI-42371 showed EC50 values of 4.4 μM and 7.4 μM, respectively, in a GaLV inhibition assay that does not reflect cell-type specificity [4].

HIV-1 macrophage monocyte Vpu EC50 reservoir

Clinical Inflammation Modulation: BIT-225 + ART vs. ART Alone in Phase 2 Trial

In a randomized Phase 2 trial (N=36 treatment-naive HIV-1-infected participants), the combination of BIT-225 (100 mg or 200 mg daily) with standard-of-care ART (Atripla: tenofovir/emtricitabine/efavirenz) for 12 weeks resulted in a statistically significant decrease in soluble CD163 (sCD163), a marker of monocyte/macrophage inflammation, compared to ART plus placebo [1]. Antiviral efficacy, measured by plasma viral load reduction, was comparable between the BIT-225 + ART arm and the ART-alone arm [1].

HIV-1 Phase 2 clinical trial inflammation sCD163 immune modulation

Reduction of Viral Infectivity: BIT-225 Decreases Infectivity of Released HIV-1 Virions

Beyond simply reducing viral particle release, BIT-225 treatment results in the production of de novo HIV-1 virions with significantly reduced infectivity. In TZM-bl reporter cell assays, virus produced from BIT-225-treated MDM was less infectious than virus produced in the absence of the compound [1]. This dual effect—reduced release plus reduced infectivity of released particles—is mechanistically linked to BIT-225's action as a late-phase inhibitor targeting Vpu viroporin function [2].

HIV-1 virion infectivity Vpu TZM-bl post-integration

Computational Binding Energy: BIT-225 vs. Other HCV p7 Channel Inhibitors

In molecular docking studies comparing inhibitors of the HCV p7 viroporin channel, BIT-225 demonstrated the lowest binding energy among the compounds evaluated, including NN-DNJ, amantadine, and rimantadine [1]. This computational finding is consistent with experimental observations of BIT-225's dual inhibition of both HIV-1 Vpu and HCV p7 [2].

HCV p7 viroporin molecular docking binding energy

Acylguanidine Class Comparison: BIT-225 vs. SM111 Toxicity Profile

BIT-225 and SM111 are both acylguanidine-based compounds reported to target HIV-1 Vpu. However, a direct comparative study noted that BIT-225's clinical utility is limited by toxicity, whereas SM111 was not toxic at any dose tested up to 100 μM in a GFP-reporter T cell assay [1]. Conversely, SM111 lacks the extensive clinical validation and macrophage-specific activity profile of BIT-225. BIT-225 has a defined selectivity index of 126 in MDM (TC50 = 284 μM) [2].

acyguanidine HIV-1 Vpu toxicity SM111

BIT-225 Research and Industrial Application Scenarios Based on Differentiated Evidence


Probing Monocyte/Macrophage HIV-1 Reservoirs in Basic and Translational Research

BIT-225 is uniquely suited for studies investigating the HIV-1 reservoir within cells of the monocyte/macrophage lineage. Its cell-type specific activity, with an EC50 of 2.25 μM in MDM and higher efficacy in macrophages compared to CD4+ T-cells [1], enables targeted disruption of viral release from this reservoir compartment. Researchers studying viral persistence, rebound kinetics, or reservoir eradication strategies should prioritize BIT-225 over other Vpu inhibitors that lack this macrophage tropism [2].

Investigating Inflammation and Immune Modulation in Treated HIV-1 Infection

For research programs examining residual inflammation and immune activation in ART-suppressed HIV-1 infection, BIT-225 offers a clinically validated tool. The Phase 2 trial demonstrating significant sCD163 reduction and increased activated immune cell populations when BIT-225 is added to ART [3] provides a foundation for mechanistic studies exploring the link between Vpu inhibition and inflammatory pathway modulation. This application is not supported by other Vpu inhibitors lacking clinical immunomodulatory data.

Dual-Target Antiviral Studies for HIV-1 and HCV Co-Infection Models

BIT-225's ability to inhibit both HIV-1 Vpu and HCV p7 viroporins [4] makes it a valuable tool for co-infection research models. The compound has demonstrated synergistic antiviral effects with interferon-α2b in HCV in vitro [4] and has been evaluated in Phase 2 trials for both HIV-1 and HCV [5]. Researchers studying overlapping viral pathogenesis or host restriction factor interactions (e.g., tetherin/BST-2) in co-infected systems should consider BIT-225 over single-target alternatives.

Computational and Structural Biology Studies of Viroporin Inhibition

BIT-225 serves as a reference ligand for computational studies of viroporin inhibition due to its well-characterized binding to both HIV-1 Vpu and HCV p7 channels. Molecular dynamics simulations have mapped BIT-225 binding to a hydrophobic pocket in p7, revealing allosteric inhibition of ion conduction [6]. Its derivative relationship to amiloride provides a structural framework for SAR studies and virtual screening campaigns aimed at identifying novel viroporin-targeting scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIT-225

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.